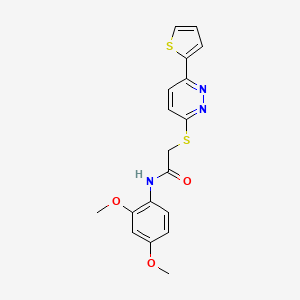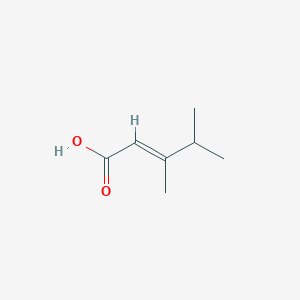
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone" is a complex molecule that appears to be related to a family of pyrazole derivatives. These derivatives are known for their diverse pharmacological activities, which can include central nervous system depressant effects, anticonvulsant properties, and potential antipsychotic effects, as seen in the series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, including Knoevenagel condensation and cyclization reactions. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives has been optimized to improve yields and reduce environmental impact, with total yields reaching up to 80% . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies and optimizations would be applicable.
Molecular Structure Analysis
Structural analysis of pyrazole derivatives, such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, reveals non-planar structures with specific point group symmetries. Computational methods like Density Functional Theory (DFT) are often employed to determine bond lengths, angles, and dihedral angles, which are crucial for understanding the molecular geometry and reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be studied through various spectroscopic methods and computational analyses. For example, the frontier molecular orbitals, molecular electrostatic potential (MESP), and global chemical reactivity parameters can provide insights into the strength and stability of the molecules . These analyses help predict how the compound might interact with biological targets or participate in further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Spectroscopic techniques like UV-Vis and IR spectroscopy are used to study these properties. The solvent effect on the absorption wavelength is also an important factor, as it can affect the compound's behavior in different environments . The antibacterial activity of some pyrazole derivatives against various gram-positive and gram-negative bacteria has been demonstrated, indicating the potential for these compounds to be used as antibiotics .
Wissenschaftliche Forschungsanwendungen
Central Nervous System Depressants
A study by Butler, Wise, and Dewald (1984) highlighted the synthesis of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds demonstrated potential antipsychotic effects, indicating a significant interest in pyrazole derivatives for neurological applications (Butler, Wise, & Dewald, 1984).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Structure-Activity Relationships
Wang et al. (2015) reported on the synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives, which exhibited favorable herbicidal and insecticidal activities. This study provides a foundation for understanding how the structural modifications of pyrazole derivatives can influence their biological activity and potential applications (Wang et al., 2015).
Eigenschaften
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25-21(14-20(24-25)19-13-18(28-2)9-10-22(19)29-3)23(27)26-12-11-17(15-26)16-7-5-4-6-8-16/h4-10,13-14,17H,11-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZQDVWTKNVTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)

![3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B2551559.png)
![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)
![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)
![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)
